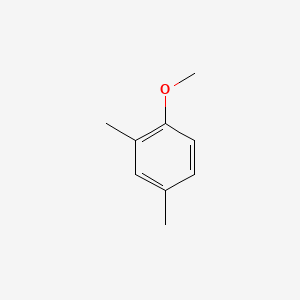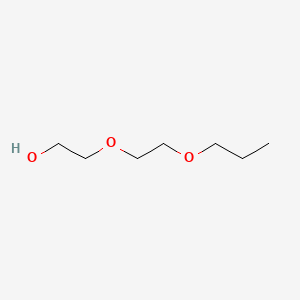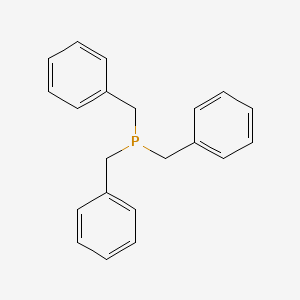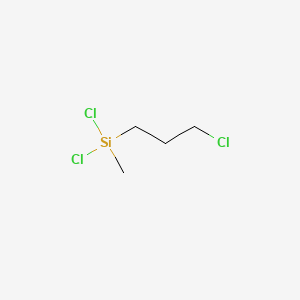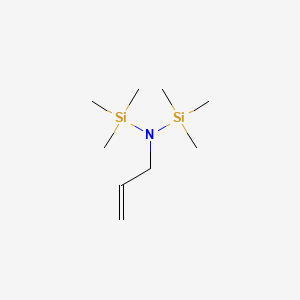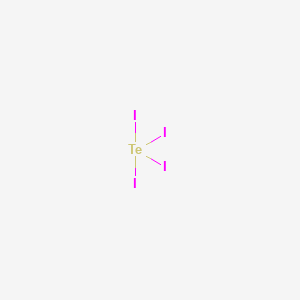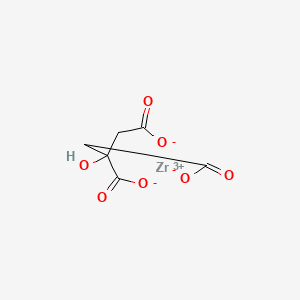
Zirconyl citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconyl citrate is a chemical compound that is commonly used in scientific research. It is a complex of zirconium and citric acid, and it is used for a variety of purposes in the laboratory. In
Applications De Recherche Scientifique
Adsorption and Surface Interactions
Zirconyl citrate plays a significant role in modifying surface properties of materials, particularly zirconia. Biggs et al. (1995) studied the effects of citrate adsorption on zirconia surfaces. They found that the amount of adsorbed citrate increases with decreasing pH, influencing the electrostatic and steric properties of the surface. This interaction impacts the material's behavior in colloidal systems and is vital for understanding and manipulating surface characteristics for various applications (Biggs, Scales, Leong, & Healy, 1995).
Drilling Industry Applications
In the drilling industry, this compound shows promising applications. Nicora and Burrafato (1998) described the use of zirconium citrate as a dispersant in drilling fluids. This compound helps control high-temperature gelation of bentonite and stabilizes the rheology of polymer muds, making it a potential eco-friendly alternative to traditional dispersants (Nicora & Burrafato, 1998).
Nanoparticle Synthesis
Dwivedi et al. (2011) explored the microwave-assisted sol–gel synthesis of zirconia nanoparticles using this compound. They found that this method produces nanoparticles with tetragonal symmetry and sizes ranging from approximately 5–10 nm. Such nanoparticles have potential applications in various fields, including catalysis and advanced ceramics (Dwivedi, Maurya, Verma, Prasad, & Bartwal, 2011).
Antitumor Activity
Tomachynski et al. (2004) reported on the synthesis and antitumor activity of a new phthalocyanine complex of zirconium(IV) with citric acid. This complex showed cytostatic activity, highlighting the potential of this compound derivatives in biomedical applications, particularly in cancer therapy (Tomachynski, Chernii, Gorbenko, Filonenko, & Volkov, 2004).
Proton Conductivity
Zhang et al. (2007) synthesized materials using the citrate method, which involved zirconium. They found that this method is advantageous for producing materials with improved chemical stability and electrical conduction properties. This research suggests potential applications of this compound in the development of materials for energy-related technologies (Zhang, Wen, Han, Wu, Huang, & Zhu, 2007).
Propriétés
Numéro CAS |
22830-18-8 |
|---|---|
Formule moléculaire |
C6H8O7Zr |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;zirconium |
InChI |
InChI=1S/C6H8O7.Zr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clé InChI |
BIWXPGNTDGJSBH-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zr+3] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zr] |
Autres numéros CAS |
22830-18-8 |
Description physique |
5-10% Aqueous solution: Light green-yellow liquid with a mild odor; [M-I Swaco MSDS] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





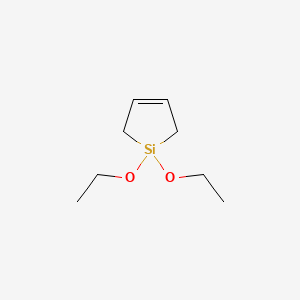

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
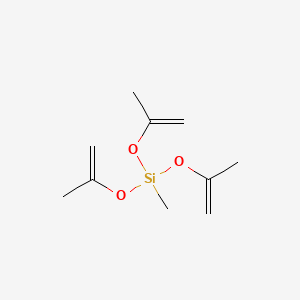
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)
